molecular formula C11H18ClNO2 B13547812 1-Amino-3-adamantanecarboxylic acid hcl

1-Amino-3-adamantanecarboxylic acid hcl

Cat. No.: B13547812
M. Wt: 231.72 g/mol
InChI Key: CMUAQGBJDDHTPE-IHXSHNIASA-N
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Description

(1r,3s,5R,7S)-3-aminoadamantane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure derived from adamantane, a diamondoid hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylic acid hydrochloride typically involves the functionalization of adamantane. One common method includes the introduction of an amino group and a carboxylic acid group onto the adamantane framework. This can be achieved through a series of reactions such as nitration, reduction, and subsequent carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,5R,7S)-3-aminoadamantane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroadamantane derivatives, while reduction of the carboxylic acid group can produce adamantane alcohols.

Scientific Research Applications

(1r,3s,5R,7S)-3-aminoadamantane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,3s,5R,7S)-3-aminoadamantane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral and antiparkinsonian drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

(1r,3s,5R,7S)-3-aminoadamantane-1-carboxylic acid hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other adamantane derivatives.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(5S,7R)-3-aminoadamantane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H/t7-,8+,10?,11?;

InChI Key

CMUAQGBJDDHTPE-IHXSHNIASA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C(=O)O.Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl

Origin of Product

United States

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